

# An In-depth Technical Guide to Lesinurad Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lesinurad** is a selective uric acid reabsorption inhibitor (SURI) that was developed for the treatment of hyperuricemia associated with gout. It functions by inhibiting the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the renal tubules, thereby increasing the excretion of uric acid and lowering serum uric acid levels.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **lesinurad**, compiled from various clinical and preclinical studies. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

## **Pharmacokinetics**

**Lesinurad** exhibits predictable pharmacokinetic properties characterized by rapid absorption, high protein binding, and a relatively short half-life.

# **Absorption**

Following oral administration, **lesinurad** is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 1 to 4 hours.[2][4][5] The absolute bioavailability of **lesinurad** is approximately 100%, indicating complete absorption from the gastrointestinal tract.[2][5] Studies have shown that the systemic exposure to **lesinurad**, as measured by the area under



the plasma concentration-time curve (AUC), increases proportionally with doses ranging from 5 to 1200 mg.[2][5]

Food Effect: The administration of **lesinurad** with a high-fat meal can decrease the Cmax by up to 18% but does not significantly alter the overall AUC.[2][5] In most clinical trials, **lesinurad** was administered with food.[2]

#### **Distribution**

**Lesinurad** is extensively bound to plasma proteins, with over 98% of the drug bound, primarily to albumin.[2][4][6] This high degree of protein binding is not significantly affected by renal or hepatic impairment.[2] The mean steady-state volume of distribution (Vd) of **lesinurad** is approximately 20 liters following intravenous administration, suggesting limited distribution into tissues.[4][7]

#### Metabolism

**Lesinurad** is primarily metabolized in the liver through oxidative pathways.[2][4][6] The major enzyme responsible for its metabolism is cytochrome P450 2C9 (CYP2C9).[2][4][6] In vitro studies have shown that CYP2C9 is responsible for about 50% of **lesinurad**'s metabolism.[8]

The main metabolic pathway involves the oxidation of **lesinurad** by CYP2C9 to form a hydroxylated metabolite (M3) and an epoxide metabolite (M3c).[6] The epoxide is then rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) to a diol metabolite (M4).[6] Other cytochrome P450 enzymes, including CYP1A1, CYP2C19, and CYP3A, play a minor role in its metabolism.[6] Glucuronidation via UGT1A1 and UGT2B7 has also been observed.[6] The plasma exposure to these metabolites is minimal, constituting less than 10% of the parent drug exposure, and they are not known to contribute to the uric acid-lowering effect of **lesinurad**.[2] [4]

#### **Excretion**

**Lesinurad** and its metabolites are eliminated from the body through both renal and fecal routes.[6] Following a single oral dose of radiolabeled **lesinurad**, approximately 63% of the administered radioactivity is recovered in the urine and 32% in the feces.[6][7] A significant portion of the urinary excretion, over 60% of the dose, occurs within the first 24 hours.[7] Unchanged **lesinurad** accounts for about 30% of the dose excreted in the urine.[6][7] The



elimination half-life of **lesinurad** is approximately 5 hours, and the drug does not accumulate with multiple daily doses.[2][4][6]

# **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **lesinurad** from various studies in healthy adult males.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of **Lesinurad** (Oral Solution) in Healthy Male Subjects (Fasted State)

| Dose   | Cmax (ng/mL) | Tmax (hr) | AUC<br>(ng·hr/mL) | t⅓ (hr) |
|--------|--------------|-----------|-------------------|---------|
| 5 mg   | 305          | 1.0       | 980               | 2.7     |
| 25 mg  | 1480         | 1.0       | 4860              | 4.9     |
| 100 mg | 5280         | 1.0       | 22700             | 5.3     |
| 200 mg | 9740         | 1.5       | 49900             | 5.0     |

Data compiled from a single ascending dose study.[8]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of **Lesinurad** (Capsules) in Healthy Male Subjects (Fasted State, Day 10)

| Dose   | Cmax (ng/mL) | Tmax (hr) | AUC<br>(ng·hr/mL) | t⅓ (hr) |
|--------|--------------|-----------|-------------------|---------|
| 200 mg | 7030         | 2.0       | 33800             | 4.8     |
| 400 mg | 13400        | 2.0       | 73300             | 5.1     |

Data compiled from a multiple ascending dose study.[8]

Table 3: Effect of Renal Impairment on **Lesinurad** Pharmacokinetics (Single 200 mg or 400 mg Dose)



| Renal Function      | Dose   | Cmax (% Change) | AUC (% Change) |
|---------------------|--------|-----------------|----------------|
| Mild Impairment     | 200 mg | +36%            | +30%           |
| Moderate Impairment | 200 mg | +20%            | +73%           |
| Moderate Impairment | 400 mg | +3%             | +50%           |
| Severe Impairment   | 400 mg | +13%            | +113%          |

Data compiled from studies in subjects with varying degrees of renal impairment.[2]

# **Experimental Protocols**

This section outlines the methodologies employed in key studies to evaluate the pharmacokinetics of **lesinurad**.

# Single and Multiple Ascending Dose Studies

Study Design: These studies were randomized, double-blind, and placebo-controlled.[8] In the single ascending dose (SAD) study, healthy male subjects received a single oral dose of **lesinurad** solution ranging from 5 mg to 600 mg under fasted or fed conditions.[8] In the multiple ascending dose (MAD) study, subjects received once-daily doses of **lesinurad** as an oral solution or immediate-release capsules for 10 days.[8]

Sample Collection: Venous blood samples were collected at predetermined time points up to 72 hours post-dose in the SAD study and up to 48 hours after the last dose in the MAD study. [8] Urine samples were also collected at specified intervals to determine the amount of unchanged **lesinurad** excreted.[8]

Analytical Method: Plasma and urine concentrations of **lesinurad** were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[8]

# **Human ADME Study**

Study Design: To determine the absolute bioavailability and characterize the disposition of **lesinurad**, a study was conducted involving the simultaneous administration of a therapeutic oral dose of **lesinurad** and an intravenous infusion of a [14C]**lesinurad** microdose.[8]



Sample Collection: Blood, urine, and feces were collected over a period of 7 days following dosing to measure total radioactivity and to profile the metabolites.[7]

Analytical Method: The concentrations of **lesinurad** and its metabolites were determined using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Total radioactivity was measured by accelerator mass spectrometry (AMS).

### **Visualizations**

The following diagrams illustrate the metabolic pathway of **lesinurad** and a typical experimental workflow for a pharmacokinetic study.



Click to download full resolution via product page

Caption: Metabolic pathway of lesinurad.





Click to download full resolution via product page

Caption: Experimental workflow for a clinical pharmacokinetic study.



# **Drug-Drug Interactions**

Given that **lesinurad** is a substrate for CYP2C9, there is a potential for drug-drug interactions. [6] Co-administration with inhibitors of CYP2C9 (e.g., fluconazole, amiodarone) can increase **lesinurad** exposure, while inducers of CYP2C9 (e.g., rifampin, carbamazepine) can decrease its exposure and potentially reduce its therapeutic effect.[6] **Lesinurad** is also a mild inducer of CYP3A, which may reduce the efficacy of drugs that are substrates of this enzyme.[6]

#### Conclusion

**Lesinurad** has a well-characterized pharmacokinetic and metabolic profile. It is rapidly and completely absorbed, highly protein-bound, and primarily metabolized by CYP2C9. Its elimination is through both renal and fecal routes, with a half-life that supports once-daily dosing. The potential for drug-drug interactions, primarily through the CYP2C9 and CYP3A pathways, should be considered when co-administering other medications. This comprehensive guide provides essential data and methodologies for professionals in the field of drug development and research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney PMC [pmc.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Lesinurad Wikipedia [en.wikipedia.org]



- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Lesinurad Pharmacokinetics and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601850#lesinurad-pharmacokinetics-and-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com